N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide is a fluorinated benzamide derivative featuring a 1,2-oxazole ring substituted with a 2,4-difluorophenyl group at the 5-position and a methyl linker to the 2,6-difluorobenzamide moiety. The compound’s structure combines aromatic fluorine substituents with heterocyclic elements, which are known to enhance metabolic stability, bioavailability, and target binding affinity in medicinal and agrochemical contexts.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O2/c18-9-4-5-11(14(21)6-9)15-7-10(23-25-15)8-22-17(24)16-12(19)2-1-3-13(16)20/h1-7H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYRLSFGUAKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the core oxazole ring One common approach is the cyclization of 2,4-difluorobenzamide with an appropriate aldehyde or ketone under acidic conditions to form the oxazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the aromatic rings or the oxazole ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and amines.
Major Products Formed:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide. It has been shown to inhibit the proliferation of various cancer cell lines.
Case Study: In Vitro Assays
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Standard Drugs for Comparison : Doxorubicin and Vandetanib.
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | High activity |
| This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
These results indicate that while the compound exhibits significant antitumor activity, further optimization may be necessary to enhance selectivity towards cancer cells over normal cells.
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation. This interaction can lead to the inhibition of pathways that promote tumor growth.
Receptor Interaction
This compound may bind to cellular receptors that are critical in regulating cell growth and apoptosis. This binding could alter signal transduction pathways that are often dysregulated in cancer.
Gene Expression Modulation
Research suggests that this compound can influence the expression of genes associated with inflammation and tumor progression. By modulating these pathways, it may help in managing tumor growth and metastasis.
Other Biological Activities
Besides its antitumor properties, this compound shows potential in other areas of biological research:
Anti-inflammatory Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Neuroprotective Potential
There is emerging evidence suggesting that compounds similar to this compound could have neuroprotective effects due to their ability to modulate oxidative stress pathways.
Mechanism of Action
The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its 1,2-oxazole core and dual fluorination pattern. Below is a comparative analysis with key analogs:
Key Observations:
- Heterocyclic Core: The target’s 1,2-oxazole differs from triazoles (e.g., compounds [7–9]) and pyridine (e.g., diflufenican), influencing electronic properties and steric bulk.
- Fluorination: The 2,6-difluorobenzamide motif is shared with diflubenzuron and fluazuron, but the absence of a urea linkage in the target suggests divergent mechanisms of action. Fluorine atoms enhance lipophilicity and metabolic resistance .
- Substituent Positioning: The 2,4-difluorophenyl group on the oxazole may mimic steric effects of 3-(trifluoromethyl)phenoxy in diflufenican, though electronic profiles differ due to fluorine vs. trifluoromethyl groups .
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly as an antibacterial agent. This article provides a detailed overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.3 g/mol. The compound features a difluorobenzamide moiety linked to an oxazole ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.3 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1021216-61-4 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Cyclization of 2,4-difluorobenzonitrile with appropriate reagents.
- Attachment of the Benzamide Moiety : Reaction with acetic anhydride and phenolic compounds.
- Final Coupling : Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Antibacterial Properties
Recent studies have demonstrated that derivatives of 2,6-difluorobenzamide exhibit potent antibacterial activities. Notably, compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) : Compounds in this class have MIC values ranging from to against strains like Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Bacillus subtilis | < 1 |
| Staphylococcus aureus | < 10 |
The biological activity of this compound is primarily attributed to its interaction with the FtsZ protein, which is crucial for bacterial cell division. By inhibiting FtsZ, the compound disrupts bacterial cytokinesis and leads to cell death.
Case Studies
-
In Vitro Studies : A study evaluated various derivatives against multiple bacterial strains and found that certain substitutions on the benzamide significantly enhanced antibacterial efficacy .
- Example Derivatives :
- 3-Chloroalkoxy derivative showed high activity against Bacillus subtilis.
- 3-Bromoalkoxy derivative was effective against resistant strains of Staphylococcus aureus.
- Example Derivatives :
- Comparative Analysis : Research comparing different halogenated benzamides indicated that the introduction of fluorine atoms at specific positions markedly increased antibacterial potency due to enhanced lipophilicity and receptor binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
